3-(4-Fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydrothieno[3,2-b]pyridine-2-carboxylic acid
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Overview
Description
3-(4-Fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is a complex organic compound that belongs to the class of thienopyridines This compound is characterized by the presence of a fluorophenyl group, a trimethoxyphenyl group, and a thienopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyridine ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated aromatic compound and a suitable catalyst.
Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is added via a coupling reaction, which may involve palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions to ensure scalability and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
3-(4-Fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Colchicine: An anti-gout agent that also inhibits tubulin polymerization.
Podophyllotoxin: Used for treating external genital warts and inhibits tubulin polymerization.
Combretastatin: A potent microtubule targeting agent.
Uniqueness
3-(4-Fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-4H,5H,6H,7H-thieno[3,2-b]pyridine-2-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct biological activities and potential therapeutic applications. Its trimethoxyphenyl group, in particular, enhances its ability to interact with multiple molecular targets, making it a versatile compound in medicinal chemistry .
Properties
Molecular Formula |
C23H20FNO6S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-6,7-dihydro-4H-thieno[3,2-b]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C23H20FNO6S/c1-29-15-8-12(9-16(30-2)20(15)31-3)14-10-17(26)25-19-18(11-4-6-13(24)7-5-11)22(23(27)28)32-21(14)19/h4-9,14H,10H2,1-3H3,(H,25,26)(H,27,28) |
InChI Key |
CZFQGBGVUXAERI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2CC(=O)NC3=C2SC(=C3C4=CC=C(C=C4)F)C(=O)O |
Origin of Product |
United States |
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